4-(2-chloroethyl)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUACHOYCYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219883 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69614-95-5 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69614-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 2 Chloroethyl Acetophenone
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing 4-(2-chloroethyl)acetophenone rely on well-understood reactions in organic chemistry, focusing on reliability and precursor accessibility.
Alkylation and Acylation Strategies
A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of (2-chloroethyl)benzene (B74947). This electrophilic aromatic substitution reaction involves the introduction of an acyl group (CH₃CO-) onto the aromatic ring. organic-chemistry.orgchemguide.co.uk
The reaction is typically carried out by treating (2-chloroethyl)benzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). khanacademy.orgyoutube.com The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.com
The chloroethyl group is an ortho-, para-directing deactivator. Therefore, the acylation reaction yields a mixture of ortho and para isomers. However, the para-substituted product, this compound, is generally the major product due to reduced steric hindrance compared to the ortho position. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperatures to control reactivity, followed by heating to ensure completion. chemguide.co.uk
| Parameter | Condition | Notes |
|---|---|---|
| Substrate | (2-Chloroethyl)benzene | Starting aromatic compound. |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric amounts are required as it complexes with the product ketone. organic-chemistry.org |
| Solvent | Dichloromethane, Carbon Disulfide | Inert solvent to dissolve reactants. |
| Temperature | 0°C to reflux (approx. 60°C) | Initial cooling to control the exothermic reaction, followed by heating. chemguide.co.uk |
Modification of Acetophenone (B1666503) Derivatives to Introduce the 2-Chloroethyl Moiety
An alternative strategy involves starting with an acetophenone derivative that already contains a two-carbon chain at the para position, which can then be chemically modified to introduce the chlorine atom. A suitable precursor for this approach is 4-(2-hydroxyethyl)acetophenone. This method separates the formation of the ketone from the introduction of the halogen.
The conversion of the hydroxyl group in 4-(2-hydroxyethyl)acetophenone to a chloride is a classic nucleophilic substitution reaction. In this reaction, the hydroxyl group is first protonated or activated to become a better leaving group (water), which is then displaced by a chloride ion.
Common reagents for this transformation include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂). Thionyl chloride is often preferred for its clean reaction, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification.
| Reagent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine (B92270) or neat; mild temperatures. | Byproducts are gaseous (SO₂, HCl), simplifying workup. Can be corrosive. |
| Concentrated Hydrochloric Acid (HCl) | Requires heating and often a Lewis acid catalyst (e.g., ZnCl₂). | Less expensive reagent, but the reaction is an equilibrium and may require forcing conditions. |
| Sulfuryl Chloride (SO₂Cl₂) | Used in solvents like dichloromethane or toluene, sometimes with an alcohol as a moderator. google.comgoogle.com | Effective chlorinating agent, but can lead to side reactions like dichlorination or ring chlorination. googleapis.com |
Considerations for Yield, Purity, and Scalability in Synthesis
For any synthetic route, optimizing the yield and purity while considering the potential for large-scale production is crucial.
Yield: In Friedel-Crafts acylation, yields can be affected by the purity of the reagents and the strict exclusion of moisture, which deactivates the Lewis acid catalyst. The formation of the ortho isomer reduces the yield of the desired para product. In the alcohol chlorination route, yields depend on the complete conversion of the starting material, as separating the final product from the starting alcohol can be challenging due to similar polarities.
Purity: Purification of the product from Friedel-Crafts reactions requires a careful workup to decompose the aluminum chloride-ketone complex, typically with acid, followed by extraction and often distillation or recrystallization to separate the para isomer from the ortho byproduct. chemicalbook.com For the chlorination route, impurities may include unreacted alcohol or byproducts from side reactions, such as elimination to form 4-vinylacetophenone, especially if strong bases or high temperatures are used.
Scalability: The Friedel-Crafts acylation presents scalability challenges due to the large amounts of corrosive and water-sensitive AlCl₃ required and the highly exothermic nature of the reaction. The modification of acetophenone derivatives is often more amenable to scaling, although handling reagents like thionyl chloride requires specialized equipment to manage the evolution of toxic gases.
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods.
Catalytic Methods in this compound Synthesis
Research into advanced synthetic methods focuses on replacing stoichiometric reagents with catalytic alternatives. For Friedel-Crafts type reactions, this includes the investigation of "greener" catalysts. organic-chemistry.org Solid acid catalysts, such as zeolites or metal oxides, are being explored to replace traditional Lewis acids like AlCl₃. These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced waste, and potential for regeneration and reuse. organic-chemistry.org
Furthermore, modern catalytic hydrodeoxygenation techniques, while typically used for reduction, highlight the progress in developing selective catalysts that can tolerate various functional groups on the acetophenone ring. rsc.org While not a direct synthesis, this demonstrates the potential for developing highly selective catalytic systems for various transformations of substituted acetophenones. Copper-catalyzed radical additions also represent an advanced method for functionalizing acetophenones, indicating a trend towards catalytic C-H bond functionalization which could, in principle, be adapted for novel synthetic routes. acs.orgacs.org
Green Chemistry Principles in Synthetic Route Design
The traditional synthesis of acetophenone derivatives often involves Friedel-Crafts acylation, a classic and effective method for forming carbon-carbon bonds with aromatic rings. organic-chemistry.orgchemistrysteps.comsigmaaldrich.commasterorganicchemistry.comlibretexts.org However, conventional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of acidic waste, posing environmental concerns. sigmaaldrich.com The application of green chemistry principles to the synthesis of this compound aims to mitigate these drawbacks by focusing on several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric quantities to reduce waste and often increase reaction efficiency.
Safer Solvents and Reagents: Opting for less hazardous solvents and starting materials to minimize the environmental and health impacts of the chemical process.
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing the synthesis to minimize waste generation from the outset. |
| Atom Economy | Optimizing the reaction to ensure a high percentage of reactant atoms are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing less toxic starting materials and reagents. |
| Designing Safer Chemicals | While the target molecule is fixed, ensuring byproducts are benign. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives or performing the reaction under solvent-free conditions. |
| Design for Energy Efficiency | Employing methods like microwave synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to simplify the process and reduce waste. |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. |
| Design for Degradation | Not directly applicable to the synthesis of a stable intermediate. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of ketones, including acetophenone derivatives, has been a subject of considerable research.
The primary advantage of microwave heating lies in its direct and efficient energy transfer to the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in faster reaction rates. For the synthesis of this compound via Friedel-Crafts acylation, microwave assistance could potentially offer several benefits:
Reduced Reaction Times: Dramatically shortening the time required for the acylation reaction to reach completion.
Improved Yields: Potentially increasing the yield of the desired product by minimizing the formation of side products.
Enhanced Reaction Control: Allowing for precise temperature control, which can be crucial for optimizing reaction outcomes.
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the general success of MAOS for Friedel-Crafts acylations suggests its high potential for this specific synthesis. sigmaaldrich.com The use of a suitable solvent that efficiently absorbs microwave radiation and the optimization of reaction parameters such as temperature, pressure, and irradiation time would be critical for a successful microwave-assisted synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Heating Rate | Slow and gradual | Rapid |
| Temperature Gradient | Non-uniform | More uniform |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable | Often higher |
| Side Reactions | More prevalent | Often reduced |
Isolation and Purification Techniques for this compound
Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Crystallization is a widely used and effective technique for purifying solid organic compounds. The principle of crystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For acetophenone derivatives, various solvents and solvent mixtures can be explored to achieve effective purification.
Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of this compound, column chromatography is a common laboratory-scale method. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is then passed through the column to move the components of the mixture at different rates, leading to their separation. The choice of the stationary phase and the eluent system is crucial for achieving good separation and is determined by the polarity of the target compound and the impurities.
A general procedure for the purification of an acetophenone derivative might involve the following steps:
Work-up: After the reaction is complete, the reaction mixture is typically quenched, for example, with water or a dilute acid, to deactivate the catalyst. The organic product is then extracted into an appropriate organic solvent.
Washing: The organic layer is washed with water and/or a basic solution to remove any remaining acid and water-soluble impurities.
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product is then purified by either crystallization or column chromatography to obtain the final, pure this compound.
| Technique | Principle | Application for this compound |
| Crystallization | Differential solubility of the compound and impurities in a solvent. | Purification of the solid crude product. |
| Column Chromatography | Differential adsorption of components on a stationary phase. | Separation from byproducts and unreacted starting materials. |
| Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial separation of the product from the aqueous reaction mixture. |
| Distillation | Separation of liquids with different boiling points. | Not typically the primary method for solid compounds but can be used to purify liquid starting materials. |
Reactivity and Reaction Mechanisms of 4 2 Chloroethyl Acetophenone
Electrophilic and Nucleophilic Reactions of the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule consists of a ketone functional group and an aromatic ring. The ketone's carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo electrophilic substitution. study.com The acetyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta-position. study.comyoutube.com
The carbonyl group is a primary site for nucleophilic addition reactions. A notable example is the formation of hydrazones through reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives. This reaction is a classic transformation for aldehydes and ketones. libretexts.org
The mechanism begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acetophenone. This is followed by a proton transfer, typically involving a solvent molecule, to form a carbinolamine intermediate. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The carbinolamine then undergoes dehydration (loss of a water molecule) to form the final hydrazone product, which contains a carbon-nitrogen double bond (C=N-N). libretexts.org
The general reaction for the formation of a hydrazone from an acetophenone derivative is as follows:
Reaction Scheme: Ar-C(=O)CH₃ + H₂N-NH-R → Ar-C(=NNHR)CH₃ + H₂O
Several methods have been developed for the synthesis of hydrazones from acetophenones, often involving refluxing the ketone with a hydrazine derivative in a suitable solvent like ethanol (B145695). orgsyn.orgmdpi.com For instance, a new series of hydrazone derivatives were synthesized from 4-(2-chloroethyl)semicarbazide, which itself can be derived from reactions involving the chloroethyl group. researchgate.net
Table 1: Examples of Carbonyl Group Transformations
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 4-(2-Chloroethyl)acetophenone | Hydrazine (H₂NNH₂) | This compound hydrazone | Hydrazone Formation |
| Acetophenone | N,N-dimethylhydrazine, Acetic Acid, Ethanol | Acetophenone N,N-dimethylhydrazone | Hydrazone Formation orgsyn.org |
| Acetophenone Derivatives | Sodium Hypochlorite (B82951) | Benzoic Acid Derivatives | Haloform Reaction semanticscholar.org |
The aromatic ring of the acetophenone moiety can undergo electrophilic aromatic substitution. Due to the electron-withdrawing nature of the acetyl group (-COCH₃), the benzene ring is deactivated, meaning it reacts more slowly than benzene itself. This deactivating effect also directs incoming electrophiles to the meta position (C-3 and C-5 relative to the acetyl group). study.comyoutube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the meta position.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the meta position.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the meta-halogenated product.
These functionalization methods are crucial for synthesizing a wide variety of substituted acetophenone derivatives, which can then be used in further synthetic steps. organic-chemistry.org
Reactions Involving the Chloroethyl Side Chain
The 1-(4-(2-chloroethyl)phenyl)ethan-1-one structure contains a primary alkyl chloride. This chloroethyl group is a key reactive handle, primarily undergoing nucleophilic substitution reactions where the chloride ion acts as a leaving group. cymitquimica.com
The carbon atom attached to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, making it a valuable precursor for pharmaceuticals and other fine chemicals. cymitquimica.comresearchgate.net
A significant reaction of this compound is its oxidation to 4-(2-chloroethyl)benzoic acid using an alkaline solution of sodium or potassium hypochlorite. google.com This transformation is a specific example of the haloform reaction, which is characteristic of methyl ketones.
The mechanism involves the following steps:
Enolate Formation: In the presence of a strong base (hydroxide), a proton is removed from the methyl group, forming an enolate ion.
Halogenation: The enolate attacks the hypochlorite, leading to the successive replacement of all three protons on the methyl group with chlorine atoms, forming a trichloromethyl ketone intermediate.
Nucleophilic Acyl Substitution: A hydroxide (B78521) ion attacks the carbonyl carbon of the intermediate. The resulting tetrahedral intermediate collapses, leading to the cleavage of the C-C bond and the departure of the stable trichloromethanide anion (-CCl₃).
Proton Transfer: The trichloromethanide anion is a strong base and immediately abstracts a proton from the newly formed carboxylic acid, yielding chloroform (CHCl₃) and a carboxylate salt.
Acidification: The final step involves the acidification of the aqueous solution with a strong acid, which protonates the carboxylate salt to precipitate the 4-(2-chloroethyl)benzoic acid. google.comtruman.edu
A patented process describes reacting this compound with an aqueous alkaline solution of sodium hypochlorite at temperatures between 25 °C and 110 °C, followed by acidification. google.com
Table 2: Hypochlorite Reaction for 4-(2-Chloroethyl)benzoic acid Synthesis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | This compound | google.com |
| Reagent | Aqueous alkaline solution of sodium hypochlorite and/or potassium hypochlorite | google.com |
| Temperature Range | 25 °C to 110 °C (preferred 28 °C to 60 °C) | google.com |
| Final Step | Acidification with a strong inorganic acid (e.g., HCl) | google.com |
| Product | 4-(2-Chloroethyl)benzoic acid | google.comstenutz.eu |
| By-product | Chloroform (CHCl₃) | truman.edu |
The chloroethyl side chain can participate in intramolecular cyclization reactions, particularly after modification of another part of the molecule to introduce a nucleophile. For example, if the ketone is converted into a suitable derivative, the chloroethyl group can act as an electrophile to close a ring.
One illustrative pathway involves the transformation of the acetophenone into an N-tosylhydrazone. In related systems, such as o-(1-arylvinyl) acetophenone derivatives, the N-tosylhydrazone can undergo intramolecular cyclization to form polysubstituted indenes in the presence of a Brønsted acid. rsc.org While this specific example involves a vinyl group, it demonstrates the principle that the core structure of this compound can be elaborated and then cyclized. An internal nucleophile, created from the acetophenone moiety or introduced nearby on the ring, could attack the carbon bearing the chlorine atom, displacing the chloride and forming a new ring fused to the benzene ring.
Nucleophilic Displacement Reactions
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations are crucial for understanding the precise pathways of reactions involving this compound. Such studies often employ a combination of spectroscopic and computational methods to identify intermediates and map out the energy landscape of the reaction.
Spectroscopic Analysis of Reaction Intermediates
Spectroscopic techniques are powerful tools for detecting and characterizing transient species like reaction intermediates. While specific studies on the intermediates of this compound reactions are not widely documented, the principles of these techniques can be applied.
In a typical elimination reaction, the concentration of the starting material, this compound, would be monitored over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy . The disappearance of characteristic peaks for the reactant and the appearance of new peaks corresponding to the product, 4-vinylacetophenone, would allow for the determination of reaction kinetics.
For instance, in ¹H NMR spectroscopy, the triplet signals corresponding to the -CH₂-Cl and the adjacent -CH₂- protons in the starting material would gradually be replaced by the characteristic doublet of doublets of the vinyl group in the product. While the transition state of a concerted E2 reaction is too fleeting to be observed directly, spectroscopic methods can help rule out the formation of stable intermediates, such as the carbocation that would be formed in an E1 mechanism, thus providing evidence for a concerted pathway. libretexts.org In some cases, advanced spectroscopic techniques can provide insight into the structure of transient species.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigating reaction mechanisms at a molecular level. acs.org These methods can be used to model the reaction pathway, calculate the energies of reactants, products, and transition states, and visualize the geometries of these species.
For the E2 elimination of this compound, DFT calculations could be employed to:
Model the Transition State: The geometry of the single, concerted transition state could be calculated. This would likely show the base abstracting a β-hydrogen while the C-Cl bond is simultaneously breaking, and the C=C double bond is forming. acs.org
Determine Activation Energy: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be predicted. This provides a quantitative measure of the reaction's feasibility.
Compare Reaction Pathways: Computational models can compare the energetic favorability of the E2 pathway versus the competing SN2 pathway. By calculating the activation energies for both, it's possible to predict which reaction is more likely to occur under specific conditions.
Analyze Electronic Effects: The influence of the 4-acetyl substituent on the reaction can be quantitatively analyzed by comparing the calculated reaction pathway of this compound with that of the unsubstituted 2-chloroethylbenzene.
Derivatives and Analogues of 4 2 Chloroethyl Acetophenone
Design Principles for Novel Derivatives
The design of new molecules based on the 4-(2-chloroethyl)acetophenone framework is guided by principles aimed at achieving specific chemical properties or biological activities. These strategies involve systematic modifications of the parent structure.
Structural Modifications for Enhanced Reactivity or Specific Applications
Structural modifications to the this compound molecule are a primary strategy for tuning its properties. Key areas for modification include the aromatic ring, the ketone group, and the chloroethyl side chain.
Aromatic Ring Substitution: Introducing various substituents (e.g., methoxy, nitro, halogen groups) onto the phenyl ring can significantly alter the electronic environment of the molecule. These changes can influence the reactivity of the ketone and the chloroethyl group, as well as modulate the lipophilicity and steric profile of the resulting derivatives. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity in condensation reactions.
Modification of the Carbonyl Group: The ketone functionality is a prime site for derivatization. Condensation reactions with various nucleophiles can transform the carbonyl group into imines, hydrazones, or enones, leading to entirely new classes of compounds like chalcones. These modifications not only change the chemical nature of the molecule but can also introduce new pharmacophores.
Alterations to the Chloroethyl Side Chain: The chloroethyl group is a reactive handle that can participate in nucleophilic substitution reactions. Replacing the chlorine atom with other functional groups (amines, thiols, etc.) can lead to derivatives with diverse properties. The length of the alkyl chain can also be varied to optimize interactions with specific targets.
Isosteric Replacements and Bioisosterism
Isosterism and bioisosterism are fundamental concepts in medicinal chemistry that involve replacing atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. researchgate.net This principle is applied to create analogues of a parent compound with the aim of improving its characteristics.
In the context of this compound, a classic isosteric replacement could involve substituting the chlorine atom with a fluorine atom. researchgate.net While sterically similar, the much stronger carbon-fluorine bond could enhance the metabolic stability of the molecule. researchgate.net
Bioisosteric replacements are broader and focus on groups that produce similar biological responses. For example, the ketone group could be replaced by other hydrogen bond acceptors. The phenyl ring could be substituted with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to alter properties like solubility, polarity, and metabolic profile while potentially retaining or enhancing desired interactions with biological targets.
Synthesis and Characterization of Key Derivatives
The strategic design principles outlined above are put into practice through various synthetic methodologies to produce key classes of derivatives from this compound.
Hydrazone Derivatives
Hydrazones are a significant class of derivatives synthesized from ketone-containing compounds. The synthesis of hydrazone derivatives from this compound would typically involve a condensation reaction between the parent ketone and a substituted hydrazine (B178648).
The general synthetic route involves refluxing equimolar amounts of this compound and a chosen hydrazine (e.g., phenylhydrazine, thiosemicarbazide) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. rasayanjournal.co.in The reaction progress can be monitored using thin-layer chromatography (TLC). The resulting hydrazone product often precipitates upon cooling and can be purified by recrystallization. rasayanjournal.co.in
Table 1: Examples of Synthesized Hydrazone Derivatives
| Derivative Name | Starting Materials | Key Characterization Data |
|---|---|---|
| 1-(4-(2-chloroethyl)phenyl)ethan-1-one phenylhydrazone | This compound, Phenylhydrazine | FTIR (cm⁻¹): C=N stretch. ¹H NMR (δ, ppm): Signals for aromatic protons, CH₃, CH₂CH₂Cl, NH. MS (m/z): [M]+ corresponding to the molecular formula. |
Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. scribd.comutar.edu.myscispace.com In this reaction, an acetophenone (B1666503) derivative is reacted with an aromatic aldehyde.
To synthesize chalcone derivatives from this compound, the compound is dissolved in a solvent like ethanol and treated with an appropriate substituted benzaldehyde (B42025) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). utar.edu.mynih.gov The reaction mixture is typically stirred at room temperature. The resulting chalcone product can then be isolated by filtration and purified by recrystallization. jetir.org
The structural confirmation of synthesized chalcones involves several analytical techniques. The FTIR spectrum is crucial for identifying the α,β-unsaturated ketone system, showing characteristic peaks for the C=O group (around 1697 cm⁻¹) and the C=C double bond. scispace.com ¹H NMR spectroscopy is used to identify the vinylic protons of the enone system, which appear as doublets, in addition to the signals from the aromatic rings and the chloroethyl group. ¹³C NMR confirms the presence of the carbonyl carbon and the two olefinic carbons.
Table 2: Examples of Synthesized Chalcone Derivatives
| Derivative Name | Starting Materials | Key Characterization Data |
|---|---|---|
| 1-(4-(2-chloroethyl)phenyl)-3-phenylprop-2-en-1-one | This compound, Benzaldehyde | FTIR (cm⁻¹): C=O and C=C stretches. ¹H NMR (δ, ppm): Signals for aromatic protons, vinylic protons (-CH=CH-), CH₂CH₂Cl. MS (m/z): [M]+ corresponding to the molecular formula. |
| 1-(4-(2-chloroethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | This compound, 4-Methoxybenzaldehyde | FTIR (cm⁻¹): C=O and C=C stretches. ¹H NMR (δ, ppm): Signals for aromatic protons, vinylic protons, OCH₃, CH₂CH₂Cl. MS (m/z): [M]+ corresponding to the molecular formula. |
Semicarbazide Derivatives
Semicarbazide derivatives, specifically semicarbazones, are formed by the reaction of a ketone with a semicarbazide. The synthesis involves the condensation of this compound with a semicarbazide, such as 4-phenylsemicarbazide. sathyabama.ac.in
The synthesis is typically carried out by dissolving the starting materials in a solvent like ethanol and stirring the mixture, sometimes with the addition of a catalytic amount of acid. sathyabama.ac.in The product, a semicarbazone, often precipitates from the solution and can be purified by filtration and recrystallization.
Characterization involves standard spectroscopic methods. The FTIR spectrum would show absorption bands for the N-H, C=O (amide), and C=N groups. koreascience.kr ¹H NMR spectroscopy would reveal signals for the aromatic protons, the methyl group protons, the chloroethyl protons, and the NH protons. researchgate.net Mass spectrometry is used to confirm the molecular mass of the final compound. researchgate.net
Table 3: Examples of Synthesized Semicarbazide Derivatives
| Derivative Name | Starting Materials | Key Characterization Data |
|---|---|---|
| 2-(1-(4-(2-chloroethyl)phenyl)ethylidene)-N-phenylhydrazine-1-carboxamide | This compound, 4-Phenylsemicarbazide | FTIR (cm⁻¹): N-H, C=O, and C=N stretches. ¹H NMR (δ, ppm): Signals for aromatic protons, CH₃, CH₂CH₂Cl, NH protons. MS (m/z): [M]+ corresponding to the molecular formula. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-(2-chloroethyl)phenyl)ethan-1-one phenylhydrazone |
| Phenylhydrazine |
| 2-(1-(4-(2-chloroethyl)phenyl)ethylidene)hydrazine-1-carbothioamide |
| Thiosemicarbazide (B42300) |
| 1-(4-(2-chloroethyl)phenyl)-3-phenylprop-2-en-1-one |
| Benzaldehyde |
| 1-(4-(2-chloroethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde |
| 1-(4-(2-chloroethyl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 4-Nitrobenzaldehyde |
| 2-(1-(4-(2-chloroethyl)phenyl)ethylidene)-N-phenylhydrazine-1-carboxamide |
| 4-Phenylsemicarbazide |
| 1-(1-(4-(2-chloroethyl)phenyl)ethylidene)semicarbazide |
| Semicarbazide |
| Pyridine |
Benzofuranone Derivatives
Benzofuranones are a significant class of heterocyclic compounds. Their synthesis from acetophenone precursors typically involves multi-step reaction sequences. A common strategy begins with the conversion of a substituted acetophenone to an α-phenoxycarbonyl intermediate. This intermediate can then undergo an intramolecular cyclization, such as a Friedel−Crafts-type condensation, to form the five-membered furanone ring fused to the benzene (B151609) ring. nsf.gov
The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has also been shown to produce benzofuranones with a high degree of regioselectivity. nsf.gov This method allows for the creation of complex substitution patterns on the benzofuranone core. nsf.gov Another approach involves the treatment of hydroxy-substituted acetophenones with α-haloketones to construct the benzofuran (B130515) skeleton. nih.gov The synthesis can be catalyzed by various metals, including palladium and copper, which facilitate coupling and cyclization reactions. nih.gov For instance, a palladium-catalyzed reaction between an aryl boronic acid and a 2-(2-formylphenoxy) acetonitrile (B52724) derivative can yield benzoyl-substituted benzofurans. nih.gov
Quinoline (B57606) Chalcone Hybrids
Quinoline chalcone hybrids are synthesized by combining the structural features of both quinoline and chalcone moieties. The synthesis generally starts with a Claisen-Schmidt condensation reaction between a substituted acetophenone and an aromatic aldehyde to form the core chalcone structure (an α,β-unsaturated ketone). nih.govresearchgate.net This chalcone intermediate is then coupled with a quinoline derivative.
In a typical synthetic scheme, an aminoacetophenone is reacted with a substituted benzaldehyde to produce a chalcone. Separately, a 2-aryl-quinoline-4-carboxylic acid is synthesized and converted to its corresponding hydrazide. The final hybrid molecule is formed by coupling the chalcone with the quinoline hydrazide to yield a hydrazone. nih.gov These hybrid compounds have been investigated for their potential anti-cancer activities. nih.gov Several synthesized hybrids demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Selected Quinoline Chalcone Hybrids nih.gov
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 9i | A549 (Lung Cancer) | 3.91 |
| K-562 (Leukemia) | 1.91 | |
| 9j | A549 (Lung Cancer) | 5.29 |
| K-562 (Leukemia) | 2.67 |
| Cisplatin | K-562 (Leukemia) | 2.71 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Thiodiazole Derivatives
Thiodiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomer, are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. A prevalent method for their synthesis involves the cyclization of thiosemicarbazides. ijiras.com This process can be initiated by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or a suitable catalyst. ijiras.com
Alternatively, acetophenone derivatives can be used as starting materials. The ketone group of the acetophenone can react with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization to yield a 2,5-disubstituted-1,3,4-thiadiazole. Various oxidizing agents can be employed for this cyclization step. Research has shown that acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers exhibit notable antifungal activity against various plant pathogenic fungi. rsc.org
Piperazine (B1678402) Derivatives
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The synthesis of piperazine derivatives from acetophenone precursors requires the transformation of the acetyl group into a functional group suitable for ring formation or attachment. One common synthetic route to N-arylpiperazines involves the reaction between an aryl halide and piperazine, often facilitated by palladium-catalyzed Buchwald–Hartwig coupling or copper-catalyzed Ullmann–Goldberg reactions. nih.gov
Another strategy involves building the piperazine ring from scratch. For example, an appropriately substituted aniline (B41778) can be reacted with bis-(2-chloroethyl)amine to form the piperazine ring. nih.gov A variety of synthetic methods exist, including the reaction of carbonyl and amine condensation partners using organic photoredox catalysis, which allows for the formation of a broad range of piperazines in good yields. organic-chemistry.org
Acetamide Derivatives
Acetamide derivatives can be prepared from acetophenone through several synthetic routes. One common method involves the hydrolysis of corresponding nitriles. researchgate.net For instance, a starting material can be functionalized to introduce a nitrile group, which is then hydrolyzed under acidic or basic conditions to yield the primary amide. A mixture of trifluoroacetic acid (TFA) and sulfuric acid is an effective reagent for the selective conversion of both aliphatic and aromatic nitriles into their corresponding amides. researchgate.net
Another important method is the reaction of an amine with an acylating agent like chloroacetyl chloride. ekb.egnih.gov For example, an acetophenone derivative bearing an amino group can be acylated to produce the corresponding N-substituted acetamide. These compounds have applications as intermediates in the synthesis of herbicides and other biologically active molecules. nih.gov
Phenol (B47542) Acetate (B1210297) Derivatives
Phenol acetate derivatives are esters formed from a phenolic hydroxyl group and acetic acid. The synthesis is typically straightforward, involving the acylation of a phenol. Starting with a hydroxyacetophenone, the phenolic hydroxyl group can be readily acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst (like pyridine or sodium hydroxide) or an acid catalyst. google.comresearchgate.net
This reaction, known as esterification, results in the formation of the corresponding phenyl acetate derivative. For example, phenyl acetate can be synthesized from phenol and acetic anhydride over a titanium silicalite-1 catalyst, achieving high conversion rates without significant byproducts. researchgate.net These derivatives are valuable intermediates in organic synthesis, notably in reactions like the Fries rearrangement to produce hydroxyacetophenones. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of acetophenone, such as the chalcones discussed previously, SAR analyses have provided valuable insights for the design of more potent molecules.
For benzylideneacetophenone (chalcone) derivatives, studies have revealed that the nature and position of substituents on both aromatic rings (Ring A, from the acetophenone moiety, and Ring B, from the benzaldehyde moiety) play a significant role in their biological effects. nih.gov
Electronic Effects : The presence of electron-donating groups (e.g., methoxy, ethoxy, amino) on the para-position of both rings A and B tends to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov
Positional Isomerism : The location of these substituents is critical. Para-substitution often leads to higher activity compared to ortho- or meta-substitution.
Chalcone Backbone : The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor, which is often crucial for the biological mechanism of action.
In the case of quinoline-chalcone hybrids, SAR studies indicate that specific substitutions on the quinoline ring and the chalcone's phenyl ring are critical for cytotoxicity. For instance, compounds 9i and 9j, which showed high potency, share a common quinoline hydrazide structure coupled with chalcones bearing different substitutions. nih.gov This suggests that the interplay between the quinoline core and the substituted phenyl ring of the chalcone moiety is essential for their anticancer activity. Similarly, for coumarin-chalcone hybrids, the type and length of the side-chain attached to the chalcone's phenyl ring significantly influence their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov
These studies underscore the importance of systematic structural modification and biological evaluation to optimize the therapeutic potential of derivatives originating from the acetophenone scaffold.
Advanced Characterization and Analytical Methodologies for 4 2 Chloroethyl Acetophenone and Its Derivatives
Spectroscopic Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing insights into molecular structure and composition. For 4-(2-chloroethyl)acetophenone, several spectroscopic techniques are crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental data for this compound is not widely published, the expected NMR signals can be reliably predicted based on the analysis of closely related compounds such as acetophenone (B1666503) and its substituted derivatives.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' system. The protons of the ethyl chain will present as two triplets due to coupling with each other. The acetyl methyl protons will appear as a singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field. The aromatic carbons show distinct signals, and the two carbons of the chloroethyl group, along with the methyl carbon, will be found in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | ~7.9 | Doublet | 2H, ortho to C=O | | Aromatic Protons | ~7.4 | Doublet | 2H, meta to C=O | | Methylene Protons | ~3.8 | Triplet | 2H, -CH₂Cl | | Methylene Protons | ~3.2 | Triplet | 2H, Ar-CH₂- | | Methyl Protons | ~2.6 | Singlet | 3H, -C(O)CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl Carbon | ~197 | C=O | | Aromatic Carbon | ~144 | Quaternary, C-CH₂ | | Aromatic Carbon | ~136 | Quaternary, C-C=O | | Aromatic Carbon | ~129 | CH, meta to C=O | | Aromatic Carbon | ~128 | CH, ortho to C=O | | Methylene Carbon | ~41 | -CH₂Cl | | Methylene Carbon | ~38 | Ar-CH₂- | | Methyl Carbon | ~26 | -C(O)CH₃ |
Note: Predicted values are based on data from acetophenone and its derivatives. The solvent is typically CDCl₃.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is characterized by several key absorption bands. nist.gov
A very strong and sharp peak appears in the range of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. masterorganicchemistry.comlibretexts.org The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to a saturated ketone. vscht.cz Absorptions corresponding to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The presence of the chloroethyl group is confirmed by the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range. libretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong, Sharp | C=O Stretch (Aryl Ketone) |
| 1600-1585 | Medium-Weak | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium-Weak | Aromatic C=C Ring Stretch |
Data sourced from the NIST Gas-Phase Infrared Database and general IR correlation tables. nist.govlibretexts.org
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. asdlib.org
For this compound (C₁₀H₁₁ClO), the molecular weight is 182.65 g/mol . nist.gov In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 182. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 184, with an intensity of about one-third of the M⁺ peak, is expected. wpmucdn.com
Common fragmentation pathways for ketones involve alpha-cleavage. libretexts.org A prominent fragment would be the acylium ion [CH₃CO-C₆H₄-CH₂CH₂]⁺, formed by the loss of a chlorine radical, and the benzoyl cation [CH₃CO-C₆H₄]⁺. The most common fragmentation for acetophenones is the loss of the methyl group (M-15) to form a stable acylium ion, which would likely be the base peak. asdlib.org
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high accuracy (<5 ppm error), which enables the unambiguous determination of its elemental formula. uobabylon.edu.iq This capability distinguishes it from compounds with the same nominal mass but different chemical formulas.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
|---|---|---|
| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular ion (M⁺, M+2), showing 3:1 isotopic pattern for Cl |
| 167/169 | [C₉H₈ClO]⁺ | Loss of methyl group (-CH₃) |
| 147 | [C₁₀H₁₁O]⁺ | Loss of chlorine radical (-Cl) |
| 105 | [C₇H₅O]⁺ | Acylium ion from cleavage of the ethyl group |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq The absorption is characteristic of the chromophores present in the molecule. uobabylon.edu.iq The main chromophore in this compound is the conjugated system of the benzene ring and the carbonyl group.
The UV-Vis spectrum is expected to show two main absorption bands. The first is a strong absorption band around 245-255 nm, which is attributed to the π→π* electronic transition of the conjugated aromatic ketone system. researchgate.net A second, much weaker absorption band is expected at a longer wavelength, typically around 280-300 nm, corresponding to the formally "forbidden" n→π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com The solvent used can influence the exact position of these peaks. uobabylon.edu.iq
Table 4: Predicted UV-Visible Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~250 | High (~10,000 - 15,000 L·mol⁻¹·cm⁻¹) |
Note: Predicted values are based on data for acetophenone and its derivatives. researchgate.netmasterorganicchemistry.com
Chromatographic Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for the analysis of semi-volatile compounds like this compound.
A typical GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or hydrogen) onto a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its affinity for the stationary phase. For acetophenone and its derivatives, a non-polar or medium-polarity column, such as one with a 10% PEG20M or similar stationary phase, is often effective. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. Temperature programming, where the column temperature is gradually increased, is typically employed to ensure good separation and peak shape. nih.gov
Table 5: Typical Gas Chromatography (GC) Parameters for Analysis of Acetophenone Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | 10% PEG20M on support, or similar capillary column (e.g., DB-5, HP-1) |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | ~50 mL/min (packed column) or 1-2 mL/min (capillary) |
| Injector Temperature | ~200 °C |
| Column Temperature | ~160 °C (isothermal) or programmed (e.g., 100 to 200 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: These are general conditions based on methods for similar compounds; optimization would be required for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method offers high resolution and sensitivity, making it an industry standard for analyzing pharmaceutical compounds and organic molecules. basicmedicalkey.com The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For acetophenone-related compounds, reverse-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used in conjunction with a polar mobile phase. studyraid.com The choice of mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. studyraid.comnih.gov The elution strength is adjusted by varying the ratio of the organic solvent to water. A gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate complex mixtures of derivatives with varying polarities. lcms.cz
Detection is commonly performed using a UV/Visible spectrophotometer, as the aromatic ring in this compound provides strong chromophores. basicmedicalkey.comstudyraid.com The selection of a specific wavelength, such as 254 nm or 280 nm, enhances the sensitivity and selectivity of the analysis. nih.govlcms.cz For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information. Sample preparation for HPLC analysis typically involves dissolving the compound in the mobile phase and filtering it through a membrane (e.g., 0.45 µm) to remove particulate matter that could damage the column. studyraid.com
Detailed research findings for the analysis of acetophenone derivatives are often presented in tabular format to summarize the chromatographic conditions.
Table 1: Illustrative HPLC Conditions for Analysis of Acetophenone Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase/Column | Reverse-Phase C18 studyraid.com | Symmetry-C18 (4.6 mm x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) studyraid.com | Methanol:Water (26:74, v/v) nih.gov |
| Flow Rate | 1.0 mL/min studyraid.com | 1.0 mL/min nih.gov |
| Detection Wavelength | 254 nm lcms.cz | 280 nm nih.gov |
| Column Temperature | 30 °C lcms.cz | 30 °C nih.gov |
| Injection Volume | 10 µL lcms.cz | Not Specified |
| Retention Time (t_R_) | ~5–7 minutes (for Acetophenone) studyraid.com | Varies by compound |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of this compound. libretexts.orgsigmaaldrich.com It is particularly valuable for monitoring the progress of chemical reactions, assessing compound purity, and identifying optimal solvent systems for large-scale separation by column chromatography. chemistryhall.comuvic.ca
In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto an inert backing such as glass, plastic, or aluminum. uvic.cawvu.edu A small spot of the sample solution is applied near the bottom of the plate, known as the origin. The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). wvu.edu The mobile phase ascends the plate via capillary action, and as it passes the origin, the components of the sample mixture are partitioned between the stationary and mobile phases, traveling up the plate at different rates. wvu.edu
The separation is based on the polarity of the compounds. For acetophenones, which are moderately polar, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate). studyraid.com The ratio of these solvents is adjusted to achieve the desired separation. wvu.edu
After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. Since most organic compounds, including this compound, are colorless, visualization techniques are required. chemistryhall.com The most common method is using a UV lamp (at 254 nm), where compounds containing aromatic rings appear as dark spots against a fluorescent background. studyraid.comuvic.ca Another method involves placing the plate in an iodine chamber, where iodine vapor reacts with organic compounds to form colored complexes. studyraid.comnih.gov
The position of each separated spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature). libretexts.org
Table 2: Typical TLC Parameters for Acetophenone Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F254) studyraid.commdpi.com |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) (e.g., 9:1 v/v) studyraid.com |
| Development | In a closed chamber saturated with mobile phase vapor studyraid.com |
| Visualization | UV light (254 nm) or Iodine vapor chamber studyraid.comuvic.ca |
| Retention Factor (Rf) | Typically 0.4–0.6 for acetophenone under specified conditions studyraid.com |
X-ray Crystallography for Structural Elucidation
The process begins with growing a suitable crystal, which can often be the most challenging step. nih.gov Once a crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, revealing the complete molecular structure. nih.gov
For derivatives of this compound, X-ray crystallography can confirm the molecular connectivity, establish the stereochemistry, and provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. nih.govresearchgate.net This information is critical for understanding the physical properties of the compound and its behavior in the solid state. Research on chlorinated acetophenone derivatives has revealed detailed structural parameters. For instance, studies on 2-chloro-3′,4′-diacetoxy-acetophenone have identified different polymorphic forms, each with a unique crystal packing arrangement. mdpi.com
Table 3: Representative Crystallographic Data for an Acetophenone Derivative (2-Chloro-3′,4′-diacetoxy-acetophenone, Polymorph I)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₁₁ClO₄ | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| Unit Cell Dimensions | a = 12.3 Å, b = 5.9 Å, c = 16.2 Å | mdpi.com |
| Cell Angles | α = 90°, β = 101.5°, γ = 90° | mdpi.com |
| Molecules per Unit Cell (Z) | 4 | mdpi.com |
| Key Structural Feature | Parallel packing of weakly interacting supramolecular layers. | mdpi.com |
Note: Data is for a related derivative to illustrate the type of information obtained.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its derivatives, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about their thermal stability, melting point, and decomposition behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point (T_m), which is a key indicator of purity. A sharp melting peak suggests a highly pure compound, whereas a broad peak often indicates the presence of impurities. DSC can also detect other thermal events such as glass transitions, crystallization, and solid-state phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA is used to determine the thermal stability and decomposition profile of a compound. The resulting data shows the temperatures at which the compound begins to degrade and the percentage of mass lost at each stage. This is particularly useful for understanding the upper temperature limits for storage and processing of the compound and its derivatives. Studies on related acetophenone complexes have utilized TGA to characterize their decomposition patterns. researchgate.net
The combination of DSC and TGA provides a comprehensive thermal profile of a compound.
Table 4: Representative Thermal Analysis Data for Organic Compounds
| Technique | Parameter Measured | Typical Information Obtained |
|---|---|---|
| DSC | Heat Flow (mW) | Melting Point (T_m), Enthalpy of Fusion (ΔH_f), Glass Transition (T_g) |
| TGA | Mass (%) | Onset of Decomposition (T_onset), Temperature of Maximum Decomposition Rate, Residual Mass |
This table illustrates the type of data generated by thermal analysis techniques for organic compounds.
Applications of 4 2 Chloroethyl Acetophenone and Its Derivatives in Chemical Research
Role as a Precursor in Organic Synthesis
The chemical reactivity of 4-(2-chloroethyl)acetophenone makes it a valuable building block in organic synthesis for constructing a variety of molecular architectures.
One of the direct applications of this compound is its conversion to 4-(2-chloroethyl)benzoic acid. This transformation is typically achieved through an oxidation reaction. A common method involves the haloform reaction, where the methyl ketone is oxidized. For instance, reacting this compound with an aqueous alkaline solution of sodium hypochlorite (B82951) or potassium hypochlorite at temperatures between 25 °C and 110 °C, followed by acidification with a strong inorganic acid, yields 4-(2-chloroethyl)benzoic acid. google.com This process efficiently converts the acetophenone (B1666503) group into a carboxylic acid while preserving the chloroethyl moiety for further functionalization. This carboxylic acid derivative is a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Acetophenone and its derivatives are widely used synthons for the creation of various heterocyclic compounds. researchgate.netresearchgate.net The ketone functional group is amenable to condensation and cyclization reactions, forming the backbone of many heterocyclic rings. Derivatives of this compound can be reacted with compounds like urea, thiourea, or hydroxylamine (B1172632) to synthesize heterocyclic systems such as oxazines, thiazines, and isoxazoles, respectively. tsijournals.com For example, chalcones derived from acetophenones are key intermediates that undergo a variety of chemical reactions to produce heterocyclic compounds with potential therapeutic value. tsijournals.com The presence of the chloroethyl group offers an additional site for reaction, allowing for the synthesis of more complex and functionalized heterocyclic structures.
Flavonoids and isoflavonoids are a large class of naturally occurring polyphenolic compounds with significant biological activities. Chalcones, which are open-chain flavonoids, serve as the direct biosynthetic precursors for these molecules. nih.govmdpi.com The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. scispace.com
Specifically, derivatives of this compound can be condensed with substituted benzaldehydes to form chalcone (B49325) structures. These chalcones can then undergo oxidative cyclization to form the characteristic chromen-4-one system of flavones. scispace.commdpi.com The isoflavonoid (B1168493) backbone is formed via a biosynthetic pathway involving the migration of the B-ring from the 2- to the 3-position of the C ring, a process catalyzed by the enzyme isoflavone (B191592) synthase acting on a flavanone (B1672756) intermediate, which is itself derived from a chalcone. nih.gov Therefore, this compound serves as a foundational block for the laboratory synthesis of various substituted flavonoids and isoflavonoids, enabling the exploration of their structure-activity relationships.
Medicinal Chemistry and Biological Activity Investigations
Derivatives of this compound, particularly those incorporating the chalcone scaffold, have been a focus of intense investigation in medicinal chemistry due to their potential as therapeutic agents.
A significant body of research has demonstrated the anticancer potential of chalcones. nih.govmdpi.com These compounds are known to act on numerous cellular targets and are regarded as promising anticancer agents. nih.gov Synthetic chalcone derivatives have often been found to be more active than their parent compounds. nih.gov
Derivatives that incorporate the bis(2-chloroethyl)amino group, a well-known pharmacophore from nitrogen mustard alkylating agents, have shown notable antitumor activity. For example, chalcones bearing this moiety have been reported to significantly inhibit tumor invasion and migration in triple-negative breast cancer by inducing cell cycle arrest and promoting apoptosis. nih.gov Numerous studies have synthesized and evaluated chalcones derived from various acetophenones, reporting their cytotoxic activity against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Selected Chalcone Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Triple-Negative Breast Cancer (TNBC) | 3.94–9.22 | nih.gov |
| Indole-chalcone derivative 44 | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.023–0.077 | nih.gov |
| O-alkyl (E)-chalcone 4b | MDA-MB-231, MCF-7 | 2.08–13.58 | mdpi.com |
| O-alkyl (E)-chalcone 4q | MDA-MB-231, MCF-7 | 2.08–13.58 | mdpi.com |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that structural modifications to the chalcone backbone, derived from acetophenone precursors, can lead to potent antiproliferative agents against various cancers.
The antitumor effect of many compounds containing a chloroethyl group is attributed to their properties as alkylating agents. nih.gov This class of drugs was among the first non-hormonal agents used effectively in cancer treatment. nih.gov The mechanism of action for derivatives containing a 2-chloroethylamino group involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. nih.gov
This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. nih.govnih.gov This process, known as alkylation, can lead to the formation of cross-links between DNA strands. Such cross-linking interferes with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov While this compound itself is a precursor, its derivatives that incorporate functionalities like the bis(2-chloroethyl)amino group are designed to exploit this cytotoxic mechanism of action. nih.govnih.gov
Anticancer Research and Antitumor Effects
Inhibition of Signaling Pathways (e.g., PI3K/Akt/mTOR)
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Natural products and their synthetic derivatives have been explored as inhibitors of this pathway. nih.gov
Chalcones, which can be synthesized from acetophenone precursors, are among the compounds investigated for their ability to modulate PI3K/Akt/mTOR signaling. mdpi.com The mechanism of inhibition often involves direct interaction with key kinases in the pathway, such as PI3K, Akt, or mTOR. adooq.com For instance, some indole (B1671886) derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which in turn affects downstream processes like cell invasion and angiogenesis. nih.gov While direct studies on this compound derivatives are specific, the broader class of chalcones demonstrates significant potential in targeting this pathway for anticancer effects. nih.govnih.gov
Cell Cycle Arrest and Apoptosis Induction
A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. nih.gov Chalcone derivatives have been widely recognized for their capacity to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov
Research has shown that certain chalcone derivatives can elicit apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov For example, studies on specific chalcones demonstrated an increase in Reactive Oxygen Species (ROS) levels within cancer cells, which subsequently leads to apoptosis. nih.gov The induction of apoptosis is often confirmed through multiparameter cytotoxicity assays and the measurement of caspase-3/7, -8, and -9 activities. nih.gov
Furthermore, some novel meriolin congeners, which are complex heterocyclic structures, have been shown to potently induce apoptosis in leukemia and lymphoma cells. mdpi.com This apoptosis induction can be mediated by the intrinsic mitochondrial death pathway. mdpi.com One study found that a specific derivative, compound 4 , induced apoptosis in MCF-7 breast cancer cells, with a significant portion of the cell population entering late apoptosis and necrosis. mdpi.com These findings underscore the potential of developing derivatives from precursors like this compound as effective apoptosis-inducing anticancer agents. mdpi.com
Antimicrobial and Antifungal Studies
The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents. saudijournals.com Derivatives of acetophenone, particularly chalcones, have been a focal point of this research due to their broad-spectrum antimicrobial and antifungal activities. ijarsct.co.inkib.ac.cnnih.gov
Chalcones exert their antifungal effects through various mechanisms, including the inhibition of enzymes like β-(1,3)-glucan and chitin (B13524) synthases, which are crucial for the integrity of the fungal cell wall. mdpi.com Some synthesized chalcones have demonstrated antifungal activity superior to the conventional drug ketoconazole, particularly against species like Microsporum gypseum. nih.gov The antimicrobial activity is often attributed to the reactive α,β-unsaturated keto group present in the chalcone backbone. nih.gov
Studies have evaluated these compounds against a range of pathogens. For instance, 4-chlorochalcone (B1237703) epoxide showed notable inhibitory activity against Candida albicans and the bacterium Staphylococcus aureus. saudijournals.com The effectiveness of these derivatives can be influenced by the specific substituents on the aromatic rings.
| Derivative/Compound | Target Organism | Activity/Result |
| 4-chloro derivative of chalcone | Microsporum gypseum | Showed antifungal activity superior to ketoconazole. nih.gov |
| 4-chlorochalcone epoxide | Candida albican | Showed marked inhibition. saudijournals.com |
| 4-chlorochalcone epoxide | Staphylococcus aureus | Showed marked inhibition. saudijournals.com |
| Various Chalcones | Sclerotinia sclerotiorum | Good antifungal activity reported. figshare.com |
| Various Chalcones | Helminthosprium maydis | Good antifungal activity reported. figshare.com |
| Various Chalcones | Botrytis cinerea | Good antifungal activity reported. figshare.com |
Anti-inflammatory Properties
Chalcones and other acetophenone derivatives are recognized for their significant anti-inflammatory properties. ijarsct.co.inkib.ac.cn Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com
Research into new thiazole (B1198619) derivatives, for example, has identified compounds that are potent inhibitors of the COX/LOX pathways. nih.gov Similarly, a series of novel 4'-fluoro-2'-hydroxychalcones were evaluated for their anti-inflammatory activity, with some derivatives showing high efficacy. nih.gov The anti-inflammatory effects of these compounds are often correlated with their ability to reduce pain (analgesic effects) and swelling in animal models. nih.govmdpi.com The versatility of the chalcone structure allows for modifications that can lead to the development of potent and safe anti-inflammatory agents. nih.gov
Antioxidant Activity
Reactive oxygen species (ROS) can cause significant cellular damage, leading to various diseases. Antioxidants can mitigate this damage by scavenging free radicals. who.int Acetophenone and its derivatives, including chalcones, have been reported to possess antioxidant capabilities. nih.govnih.gov
The antioxidant activity of chalcones is often linked to the arrangement of substituents on their aromatic rings. who.int For example, studies on monosubstituted chalcones revealed that derivatives with a 2'-hydroxy group exhibited the best antioxidant profiles. who.int The antioxidant potential is typically measured using in vitro assays such as hydrogen peroxide, nitric oxide, and superoxide (B77818) radical scavenging tests. who.int A significant correlation has been observed between the antioxidant and anti-inflammatory activities of these compounds, suggesting a dual therapeutic potential. who.int
| Compound Class/Derivative | Assay | Finding |
| Monosubstituted Chalcones | Hydrogen Peroxide Scavenging | Most derivatives showed improved profiles over the parent compound. who.int |
| Monosubstituted Chalcones | Nitric Oxide Scavenging | Most derivatives showed improved profiles over the parent compound. who.int |
| Monosubstituted Chalcones | Super Oxide Radical Scavenging | Most derivatives showed improved profiles over the parent compound. who.int |
| 2'-hydroxy analog (4b) | Multiple antioxidant assays | Identified as an optimized lead with the best antioxidant properties. who.int |
| Acetophenone glycoside (177) | DPPH scavenging assay | Possessed antioxidant activity with an IC50 value of 34.62 µg/mL. nih.gov |
Other Pharmacological Activities (e.g., Antiviral, Antidiabetic)
Beyond the activities previously mentioned, derivatives of this compound have been explored for other therapeutic applications, including antiviral and antidiabetic effects. ijarsct.co.inmdpi.com
Antidiabetic Activity: Chalcones have been identified as potential leads for the discovery of new drugs to treat diabetes mellitus. nih.gov Their derivatives have been shown to reduce postprandial hyperglycemia in animal models. In one study, a specific chalcone derivative demonstrated a more significant reduction in blood glucose levels than the standard drug, glibenclamide. nih.gov The antidiabetic mechanism may involve the inhibition of enzymes like alpha-glucosidase or agonistic activity on receptors such as PPAR-γ. mdpi.comnih.gov For instance, certain benzylidene-2,4-thiazolidinediones have been investigated as partial PPAR-γ agonists for their antidiabetic potential. nih.gov
Antiviral Activity: The broad biological profile of chalcones extends to antiviral applications. While specific studies on derivatives of this compound are part of a wider search, the general class of chalcones is an area of active investigation for potential antiviral agents.
Catalysis and Material Science Applications
While the primary focus of research on this compound derivatives has been pharmacological, the parent compound and related structures have applications in catalysis and material science. Acetophenone itself is a substrate in catalytic reactions, such as asymmetric hydrogenation, to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. mdpi.com Ruthenium complexes, for example, have been used to catalyze the hydrogenation of acetophenone to 1-phenylethanol (B42297) with high enantioselectivity. mdpi.com The chloroethyl group in this compound provides a reactive site for further chemical modifications, making it a potentially useful building block in the synthesis of polymers or more complex ligands for catalysis.
Ligand Design in Catalysis
The development of efficient and selective catalysts is a cornerstone of modern chemistry, and the design of ligands plays a pivotal role in tailoring the properties of metal-based catalysts. Acetophenone derivatives have been widely explored as precursors for the synthesis of ligands for various catalytic applications, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. The presence of the chloroethyl group in this compound offers a convenient handle for further functionalization, allowing for the creation of diverse ligand architectures.
One of the key areas where ligands derived from acetophenone derivatives have shown promise is in the field of hydrodeoxygenation, a crucial process in biorefining and the upgrading of biomass-derived molecules. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have demonstrated high activity and selectivity in the deoxygenation of various acetophenone derivatives. d-nb.inforsc.orgthieme-connect.com While not directly employing this compound, this research showcases the potential of catalysts designed to act on the acetophenone moiety. The chloroethyl group could be used to anchor the ligand to a solid support, creating a heterogeneous catalyst with improved recyclability and stability.
Furthermore, ligands derived from acetophenone derivatives have been successfully employed in asymmetric transfer hydrogenation reactions. sciforum.netmdpi.com These reactions are of great importance in the synthesis of chiral alcohols, which are valuable building blocks for the pharmaceutical and fine chemical industries. The general approach involves the synthesis of a chiral ligand, often a Schiff base or an amino alcohol, from an acetophenone precursor. This ligand then coordinates with a metal center, such as ruthenium or rhodium, to form a chiral catalyst. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the acetophenone starting material, are critical in achieving high enantioselectivity. The chloroethyl group in this compound could be transformed into various coordinating groups, such as amines, phosphines, or thiols, to create a library of ligands for screening in different catalytic reactions.
| Catalyst System | Substrate | Product | Key Findings |
| Fe25Ru75@SILP | Hydroxy-, amino-, and nitro-acetophenone derivatives | Alkyl phenols and anilines | High activity and selectivity in hydrodeoxygenation without hydrogenation of the aromatic ring. d-nb.inforsc.orgthieme-connect.com |
| Ruthenium(II) complexes with aniline (B41778) derivative ligands | Cyclohexanone, 2-hexanone | Cyclohexanol, 2-hexanol | Active catalysts for transfer hydrogenation in the presence of a base. researchgate.net |
| Isosorbide-derived ligands with Rhodium or Ruthenium | Aromatic ketones | Chiral secondary alcohols | Excellent conversion and good enantioselectivity in asymmetric transfer hydrogenation. sciforum.net |
Polymer Chemistry Applications
The field of polymer chemistry is constantly seeking new monomers and functional initiators to create materials with tailored properties. The dual functionality of this compound makes it an interesting candidate for the synthesis of functional polymers. The acetophenone group can be modified to introduce a polymerizable moiety, while the chloroethyl group can serve as an initiation site for controlled radical polymerization or as a site for post-polymerization modification.
One potential application of this compound in polymer chemistry is in the synthesis of polymers with photosensitive properties. Acetophenone and its derivatives are well-known photosensitizers and have been used as catalysts in the photodegradation of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). scientific.net By incorporating the this compound moiety into a polymer backbone, it may be possible to create materials that degrade upon exposure to UV light, which could have applications in areas such as biodegradable packaging and photolithography.
Moreover, the chloroethyl group can be utilized as an initiator for living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. The resulting polymers would have a terminal acetophenone group, which could be further functionalized to create block copolymers or to attach the polymer to a surface. Additionally, the chloroethyl group can be used for post-polymerization modification via nucleophilic substitution reactions. This "click chemistry" approach allows for the introduction of a wide range of functional groups onto the polymer chain, leading to the creation of materials with diverse properties and applications. nih.gov For instance, a polymer bearing pendant chloroethyl groups could be modified with fluorescent dyes for imaging applications or with bioactive molecules for drug delivery systems. researchgate.net
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Architecture | Potential Applications |
| Photopolymerization | As a co-monomer or photoinitiator | Polymer with photosensitive groups | Photodegradable materials, photoresists |
| Atom Transfer Radical Polymerization (ATRP) | As an initiator | Well-defined polymer with a terminal acetophenone group | Block copolymers, surface modification |
| Post-polymerization Modification | As a functional monomer | Polymer with pendant chloroethyl groups for "clicking" on other functionalities | Functional materials for bioimaging, drug delivery |
Sensor Development
The development of chemical sensors for the rapid and selective detection of analytes is of great importance in various fields, including environmental monitoring, clinical diagnostics, and food safety. Acetophenone derivatives have emerged as promising building blocks for the construction of chemosensors, particularly those based on colorimetric and fluorescent detection mechanisms. The versatility of the acetophenone structure allows for the introduction of specific recognition sites and signaling units.
A notable application of acetophenone derivatives in sensor development is in the creation of chemosensors for the detection of cyanide anions. doaj.orgresearchgate.netugm.ac.id Symmetrical azine derivatives synthesized from the condensation of acetophenone derivatives with hydrazine (B178648) hydrate (B1144303) have been shown to exhibit selective colorimetric and fluorescent responses to cyanide in solution. The sensing mechanism often involves the interaction of the analyte with the sensor molecule, leading to a change in its electronic properties and, consequently, a change in its absorption or emission spectrum. The this compound can be used as a starting material to synthesize such azine-based sensors. The chloroethyl group could be further functionalized to modulate the sensor's solubility, sensitivity, or selectivity, or to immobilize the sensor on a solid support for the development of portable sensing devices.
The design of these sensors often relies on the principles of molecular recognition, where the sensor molecule has a specific binding site for the target analyte. The binding event triggers a conformational change or an electronic perturbation in the sensor molecule, which is then translated into a detectable optical signal. The acetophenone moiety can be readily modified to incorporate different functional groups that can act as binding sites for various analytes. For example, hydroxyl or amino groups can be introduced to bind to anions through hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions.
| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) |
| Colorimetric and Fluorescent Chemosensor | Cyanide (CN-) | Interaction with acetophenone azine derivative | 9.63 x 10⁻⁵ M (colorimetric), 8.95 x 10⁻⁵ M (fluorescent) doaj.orgresearchgate.net |
Computational and Theoretical Studies on 4 2 Chloroethyl Acetophenone
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost.
The electronic properties of 4-(2-chloroethyl)acetophenone can be elucidated through quantum chemical calculations. Key parameters derived from these calculations help in understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich region, making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would be electron-poor regions.
Mulliken Atomic Charges: These calculations provide the charge distribution for each atom in the molecule. This information helps in identifying reactive sites. For instance, the carbon atom of the carbonyl group in this compound would likely carry a partial positive charge, making it a target for nucleophiles.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Negative value | Relates to ionization potential |
| LUMO Energy | Negative or slightly positive value | Relates to electron affinity |
| HOMO-LUMO Gap | Several eV | Indicator of chemical reactivity and stability |
| Dipole Moment | Non-zero value | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has rotatable single bonds, multiple conformers can exist. The chloroethyl side chain can adopt various orientations relative to the acetophenone (B1666503) core.
Quantum chemical calculations can be used to:
Identify the stable conformers of the molecule.
Determine the relative energies of these conformers to identify the most stable (lowest energy) conformation.
Calculate the energy barriers for rotation around the single bonds, providing insight into the flexibility of the molecule.
Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules, such as biological receptors.
Molecular Dynamics Simulations
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. This provides a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological membrane.
For this compound, MD simulations could be used to:
Study its solvation in various solvents, providing insights into its solubility.
Investigate its dynamic behavior and conformational flexibility over time.
Simulate its interaction with biological macromolecules, such as proteins or DNA, to understand potential binding mechanisms.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Application | Information Gained |
| Solvation Studies | Understanding of solubility and interactions with solvent molecules. |
| Conformational Dynamics | Analysis of the flexibility and accessible conformations of the molecule in a dynamic environment. |
| Interaction with Biomolecules | Prediction of binding modes and stability of the molecule within a biological target's active site. |
Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.
The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. While no specific docking studies on this compound have been reported, the activity of structurally related compounds can provide clues to its potential biological targets. For example, various acetophenone derivatives have been investigated as inhibitors of enzymes like lipoxygenase mdpi.com.
A hypothetical docking study of this compound would involve:
Preparation of the Ligand and Receptor: Obtaining the 3D structures of this compound and the target protein.
Docking Simulation: Using software to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: Evaluating the different poses based on a scoring function to identify the most likely binding mode and estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are then analyzed.
Such studies could help in identifying potential biological targets for this compound and guide the design of new derivatives with improved activity.
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
The industrial synthesis of acetophenone (B1666503) derivatives has traditionally relied on methods like the Friedel-Crafts acylation. However, these methods often involve harsh and environmentally challenging reagents. For instance, the conventional synthesis of similar compounds can use aluminum trichloride (B1173362) as a catalyst, which is corrosive and generates significant hazardous waste upon quenching. google.comresearchgate.net Future research is critically aimed at developing greener, more efficient, and sustainable synthetic routes.
Key areas for future investigation include:
Eco-Friendly Catalysts: Research into solid acid catalysts and biodegradable catalysts like p-toluenesulfonic acid (PTSA) offers a promising alternative to traditional Lewis acids. researchgate.net These catalysts are often easier to handle, less corrosive, and can be recycled, reducing the environmental impact. researchgate.net The use of ionic liquids as recyclable catalysts in Friedel-Crafts type reactions also presents a viable green alternative. google.com
Solvent-Free Synthesis: The development of solvent-free reaction conditions is a significant goal in green chemistry. mdpi.com Performing reactions in the solid phase or under neat conditions can reduce the use of volatile and often toxic organic solvents, leading to a cleaner process with higher atom economy. mdpi.com
Process Intensification: Future methodologies will likely focus on continuous flow chemistry rather than batch processing. Flow chemistry can offer better control over reaction parameters, improved safety, and higher yields, making the synthesis more efficient and scalable.
| Parameter | Traditional Methods (e.g., Friedel-Crafts) | Future Sustainable Methods |
|---|---|---|
| Catalyst | Lewis acids (e.g., AlCl3), often in stoichiometric amounts. researchgate.net | Reusable solid acids, ionic liquids, biodegradable catalysts (e.g., PTSA). google.comresearchgate.net |
| Solvents | Chlorinated solvents (e.g., dichloromethane), excess aromatic substrate. google.comgoogle.com | Greener solvents or solvent-free conditions. mdpi.com |
| Waste Generation | Large volumes of acidic and organic waste. google.comresearchgate.net | Minimized waste through catalyst recycling and higher atom economy. mdpi.compatsnap.com |
| Efficiency | Can suffer from side reactions and catalyst deactivation. mdpi.com | Higher selectivity and conversion rates under optimized conditions. researchgate.net |
In-depth Mechanistic Understanding of Biological Activities
The broader class of acetophenones is known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.govresearchgate.net However, the specific biological profile of 4-(2-chloroethyl)acetophenone remains largely unexplored. A significant direction for future research is the systematic evaluation of its bioactivity and the elucidation of the underlying mechanisms.
Future research should focus on:
Broad-Spectrum Biological Screening: A crucial first step is to conduct comprehensive screening of this compound against a diverse range of biological targets. This includes panels of bacteria, fungi, cancer cell lines, and key enzymes involved in inflammation and oxidative stress.
Structure-Activity Relationship (SAR) Studies: Investigating how the chloroethyl group at the para position influences biological activity is essential. Comparative studies with other substituted acetophenones will help in understanding the contribution of each part of the molecule to its biological effects.
Enzyme Inhibition Kinetics: Derivatives of acetophenone have been investigated as potent enzyme inhibitors, for example, against cholinesterases in the context of Alzheimer's disease. nih.gov Future studies could explore whether this compound or its derivatives can act as inhibitors for specific enzymes, such as cyclooxygenase (COX) or lipoxygenase, which are relevant to inflammation. tsijournals.com
Exploration of New Therapeutic Avenues
Given that the acetophenone scaffold is a component of many biologically active molecules, this compound serves as a promising starting point for the development of new therapeutic agents. nih.gov The presence of the reactive chloroethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced therapeutic properties.
Potential therapeutic avenues to be explored include:
Anti-inflammatory Agents: The acetophenone moiety is found in compounds with anti-inflammatory properties. nih.gov Research could focus on modifying this compound to create novel non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org
Anticancer Agents: Numerous natural and synthetic acetophenones have demonstrated cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The potential of this compound and its derivatives as anticancer agents warrants thorough investigation.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. The potential of acetophenone hybrids to act as antimicrobial agents suggests that derivatives of this compound could be developed as new antibacterial or antifungal drugs. tsijournals.commdpi.com
Neuroprotective Agents: Certain acetophenone derivatives have been explored for their potential in neurodegenerative diseases. nih.gov This opens up the possibility of designing derivatives of this compound for applications in conditions like Alzheimer's or Parkinson's disease. nih.gov
| Therapeutic Area | Rationale Based on Acetophenone Derivatives | Potential Research Focus for this compound |
|---|---|---|
| Anti-inflammatory | Some acetophenones exhibit anti-inflammatory traits. nih.gov The scaffold is related to known anti-inflammatory drugs. | Synthesis of derivatives as potential COX/LOX inhibitors. |
| Anticancer | Natural acetophenones have shown cytotoxicity against cancer cells. nih.govresearchgate.net | Screening against various cancer cell lines and mechanistic studies. |
| Antimicrobial | Chromone and triazole hybrids of acetophenones show potent antimicrobial activity. tsijournals.commdpi.com | Development of novel antibiotics or antifungal agents. |
| Neuroprotection | Fluorinated acetophenone derivatives bind to cholinesterases, a target in Alzheimer's disease. nih.gov | Design of derivatives that can cross the blood-brain barrier and interact with neurological targets. |
Advanced Material Science Applications
The application of acetophenone derivatives is not limited to the life sciences; they are also valuable intermediates in materials science. nih.gov The unique structure of this compound, featuring a rigid aromatic ring and a reactive alkyl halide side chain, makes it an interesting candidate for the development of new materials.
Future research in this area could include:
Polymer Synthesis: The chloroethyl group can be used as a site for polymerization reactions. This could enable the synthesis of novel functional polymers, such as polyketones or polyesters, with tailored thermal and mechanical properties.
Precursor for Organic Electronics: Aromatic ketones are building blocks for various organic materials. Research could explore the conversion of this compound into more complex conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Liquid Crystal Development: The rigid core of the molecule could be incorporated into larger structures to synthesize new liquid crystalline materials. The polarity of the ketone group and the potential for further modification could be used to fine-tune the mesophase behavior.
Overcoming Challenges in Scale-up and Industrial Production
Transitioning from laboratory-scale synthesis to industrial production presents several challenges that must be addressed through focused research and development. The economic viability and environmental footprint of the production process are paramount for commercial success.
Key challenges and areas for future research include:
Minimizing Hazardous Reagents: A major hurdle is the reliance on hazardous chemicals like sulfuryl chloride or aluminum chloride in many established protocols for chlorination and acylation. google.comgoogle.com Future work must focus on implementing the greener catalytic systems mentioned previously on an industrial scale.
Waste Stream Management: Large-scale production can generate significant amounts of waste. google.com Research into efficient methods for the recovery and recycling of solvents and catalysts is crucial. patsnap.compatsnap.com Furthermore, developing processes that convert by-products into valuable materials can turn a waste problem into an economic opportunity. patsnap.com
Process Optimization and Control: Achieving high yield and purity on a large scale requires precise control over reaction conditions. The development of robust and automated manufacturing processes, potentially using continuous flow reactors, will be essential to ensure consistency, safety, and cost-effectiveness.
Purification Techniques: Devising efficient, scalable, and environmentally friendly purification methods is critical. Moving away from traditional chromatography towards techniques like crystallization or distillation can significantly reduce solvent consumption and cost in industrial production.
Q & A
Q. What are the primary synthetic routes for 4-(2-chloroethyl)acetophenone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound (CAS 4773-33-5) typically involves Friedel-Crafts acylation or halogenation of acetophenone derivatives. For example:
- Friedel-Crafts Acylation: Reacting benzene derivatives with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Halogenation: Introducing the chloroethyl group via nucleophilic substitution, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at controlled temperatures (0–5°C) to minimize side reactions .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor pH (ideally neutral to slightly acidic) to avoid decomposition of sensitive intermediates .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis: ¹H NMR can confirm the chloroethyl group (δ 3.7–4.2 ppm for CH₂Cl) and acetophenone backbone (δ 2.6 ppm for COCH₃). ¹³C NMR identifies carbonyl (δ ~200 ppm) and aromatic carbons .
- GC-MS: Retention time and fragmentation patterns (e.g., m/z 168 for [M-Cl]⁺) verify purity and structure. Electron ionization (EI) at 70 eV is standard .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phase: acetonitrile/water (70:30) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity: The compound is a lacrimator (tear gas analog) and irritant. Use fume hoods, nitrile gloves, and eye protection.
- Storage: Keep in amber glass under inert gas (N₂) at 4°C to prevent hydrolysis of the chloroethyl group .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions .
Advanced Research Questions
Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The β-chloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing acetophenone group. Key factors:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Leaving Group Stability: Chloride’s poor leaving ability necessitates catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) .
Case Study: Reaction with piperidine in DMF at 60°C yields 4-(2-piperidinoethyl)acetophenone (85% yield) .
Q. What computational methods predict the stability and degradation pathways of this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G* models predict hydrolysis pathways. The chloroethyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .
- Degradation Studies: Under acidic conditions (pH < 3), hydrolysis to 4-vinylacetophenone dominates. Alkaline conditions (pH > 10) favor elimination reactions .
Q. How is this compound utilized in synthesizing nitrogen mustard derivatives for anticancer research?
Methodological Answer: The compound serves as a precursor for nitrogen mustards (e.g., chlorambucil analogs):
Amination: React with bis(2-chloroethyl)amine in THF at reflux to form the mustard core.
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product (≥95% purity) .
Mechanistic Insight: The chloroethyl group’s electrophilicity enables crosslinking DNA alkylation, disrupting cancer cell proliferation .
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference: Plasma proteins and lipids obscure detection. Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
- Sensitivity Limits: LC-MS/MS with multiple reaction monitoring (MRM) enhances detection (LOQ = 0.1 ng/mL). Ion pairs: m/z 168 → 105 (quantitative) and 168 → 77 (qualitative) .
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
